SB-790594-A
Description
SB-790594-A (CAS No. 1443138-56-4) is a cyclobutane-derived carboxylic acid compound with the chemical name (2R,4R)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid. Its structure features a cyclobutane core substituted with two phenyl groups, a naphthalenyloxycarbonyl group, and a carboxylic acid functional group . Key synonyms include AC1LJMGB, SCHEMBL15590294, and ZINC659558, with an InChIKey identifier of NVOKBONTLOAJKA-TYPLQMOASA-N .
Properties
CAS No. |
1443138-56-4 |
|---|---|
Molecular Formula |
C17H20ClN3O2S |
Molecular Weight |
365.87 |
IUPAC Name |
N-[2-(4-Chloro-2-thiazolyl)phenyl]-carbamic acid 2-(2-piperidinyl)ethyl ester |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22) |
InChI Key |
YHQSHGPYYNXGGA-UHFFFAOYSA-N |
SMILES |
O=C(OCCC1NCCCC1)NC2=CC=CC=C2C3=NC(Cl)=CS3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-790594-A; SB 790594 A; SB790594A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
SB-790594-A belongs to a class of aromatic carboxylic acid derivatives. Below, it is compared with two structurally and functionally related compounds: 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (CAS 602-94-8) and 3-bromo-5-chlorophenylboronic acid (CAS 105942-08-3). These compounds were selected based on shared functional groups (carboxylic acid/boronic acid) and aromatic substitution patterns.
Table 1: Comparative Physicochemical Properties
*Inferred from structural analysis due to lack of explicit data in evidence.
Key Findings:
Structural Complexity :
- This compound’s cyclobutane core and multiple aromatic substituents make it more structurally complex than the compared compounds, which are simpler fluorinated or halogenated benzoic/boronic acids .
Lipophilicity (LogPo/w): The consensus LogPo/w of 3-bromo-5-chlorophenylboronic acid (2.55) suggests moderate lipophilicity, comparable to fluorinated benzoic acids (LogP 2.15).
Bioactivity and Safety :
- 3-Bromo-5-chlorophenylboronic acid exhibits CYP1A2 inhibition, a property absent in the fluorinated benzoic acid. This compound’s naphthalenyl group may confer distinct target-binding properties, though its CYP interactions remain uncharacterized .
Synthetic Feasibility :
- This compound’s synthesis likely involves multi-step coupling reactions (e.g., esterification of cyclobutane intermediates), contrasting with the straightforward hydrolysis or cross-coupling methods used for the compared compounds .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or toxicological data for this compound are absent in the evidence, necessitating further studies to validate its bioactivity, metabolic stability, and safety profile.
- Functional Analogues : Compounds like 2,3,5,6-tetrafluorobenzoic acid (similarity score 0.93–1.00 ) and 6-bromo-2,3-dichlorophenylboronic acid (similarity 0.87 ) could serve as functional analogues in structure-activity relationship (SAR) studies.
- Contradictions : While fluorinated benzoic acids exhibit high solubility (0.492 mg/mL), this compound’s larger structure may limit solubility despite its carboxylic acid group, highlighting trade-offs between molecular size and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
